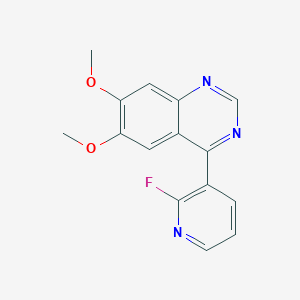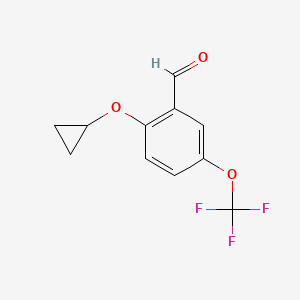
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the pyridine ring: Starting with a chlorinated pyridine derivative, an acetyl group is introduced at the 5-position using Friedel-Crafts acylation.
Piperazine introduction: The chlorinated pyridine is then reacted with piperazine under nucleophilic substitution conditions.
Esterification: The carboxylic acid group is protected as a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: 5-Carboxy-3-chloro-pyridin-2-yl derivative.
Reduction: 5-(1-Hydroxyethyl)-3-chloro-pyridin-2-yl derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the acetyl group.
4-(5-Acetyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the chlorine atom.
Uniqueness
The presence of both the acetyl and chlorine groups in Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H22ClN3O3 |
|---|---|
Peso molecular |
339.82 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O3/c1-11(21)12-9-13(17)14(18-10-12)19-5-7-20(8-6-19)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
DILVWXJOTJGGKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-5-cyanomethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8322500.png)

![Tert-butyl 3-[(1-methylpiperidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B8322512.png)






![tert-butyl 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8322563.png)
![6-[[4-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide](/img/structure/B8322576.png)


